5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine typically involves cyclization, ring annulation, and cycloaddition reactions. One common method includes the direct C-H arylation of pyrrolopyrazine derivatives . The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the pyrrolopyrazine scaffold .
Scientific Research Applications
5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and antifungal agent.
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it binds to the active site of FGFRs, preventing the phosphorylation of downstream signaling proteins. This inhibition disrupts cellular processes such as proliferation, differentiation, and survival, making it a potential therapeutic agent for cancer .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern and the presence of both a benzenesulfonyl and a bromine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H8BrN3O2S |
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Molecular Weight |
338.18 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-7-bromopyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C12H8BrN3O2S/c13-10-8-16(12-11(10)14-6-7-15-12)19(17,18)9-4-2-1-3-5-9/h1-8H |
InChI Key |
DELMULJQKYZFSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC=CN=C32)Br |
Origin of Product |
United States |
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